molecular formula C20H34O6P2 B10799651 [(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium

[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium

Cat. No.: B10799651
M. Wt: 432.4 g/mol
InChI Key: DAEPGHCKGABLRQ-GGTVIOIRSA-N
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Description

[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium is a complex organic compound that belongs to the class of acyclic monoterpenoids. This compound is characterized by its unique structure, which includes a phosphonium group and an oxido-oxophosphanium moiety.

Preparation Methods

The synthesis of [(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:

    Formation of the dienal precursor: The initial step involves the synthesis of (2E)-3,7-dimethylocta-2,6-dienal through a series of condensation reactions.

    Oxidation and phosphorylation: The dienal precursor is then subjected to oxidation and phosphorylation reactions to introduce the oxido-oxophosphanium group.

Industrial production methods for this compound often involve large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxides and peroxides.

    Reduction: Reduction reactions can convert the oxido-oxophosphanium group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxido-oxophosphanium group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce phosphine oxides .

Mechanism of Action

The mechanism of action of [(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . Additionally, its interaction with cellular membranes can disrupt membrane integrity, leading to cell death .

Comparison with Similar Compounds

[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H34O6P2

Molecular Weight

432.4 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium

InChI

InChI=1S/2C10H17O3P/c2*1-9(2)5-4-6-10(3)7-8-13-14(11)12/h2*5,7H,4,6,8H2,1-3H3/b2*10-7+

InChI Key

DAEPGHCKGABLRQ-GGTVIOIRSA-N

Isomeric SMILES

CC(=CCC/C(=C/CO[P+](=O)[O-])/C)C.CC(=CCC/C(=C/CO[P+](=O)[O-])/C)C

Canonical SMILES

CC(=CCCC(=CCO[P+](=O)[O-])C)C.CC(=CCCC(=CCO[P+](=O)[O-])C)C

Origin of Product

United States

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